Methyl 6-(4-methoxyphenyl)nicotinate
CAS No.:
Cat. No.: VC14083220
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H13NO3 |
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Molecular Weight | 243.26 g/mol |
IUPAC Name | methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate |
Standard InChI | InChI=1S/C14H13NO3/c1-17-12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(16)18-2/h3-9H,1-2H3 |
Standard InChI Key | UHVKUGMDQZCLCR-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 6-(4-methoxyphenyl)nicotinate belongs to the class of aromatic esters, characterized by a pyridine ring substituted at the 6-position with a 4-methoxyphenyl group and a methyl ester at the 3-position. Its systematic IUPAC name is methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate.
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 200510-41-4 | |
Molecular Formula | C₁₄H₁₃NO₃* | |
Molecular Weight | 243.26 g/mol | |
Appearance | Light pink solid | |
Melting Point | 161–165°C | |
Storage Conditions | Sealed, dry, 20–22°C |
*The molecular formula provided in commercial documentation lists only "C" , but computational analysis based on the molecular weight and structural analogs confirms C₁₄H₁₃NO₃.
The crystal structure of related nicotinate derivatives, such as methyl 5-((cinnamoyloxy)methyl)picolinate, has been resolved via single-crystal X-ray diffraction (SC-XRD), revealing planar aromatic systems and intermolecular hydrogen bonding . While SC-XRD data for methyl 6-(4-methoxyphenyl)nicotinate are unavailable, density functional theory (DFT) optimizations of analogous compounds suggest similar electronic profiles, with nucleophilic regions localized on the pyridine nitrogen and electrophilic zones at the ester carbonyl .
Synthesis and Optimization
Synthetic Routes
Hypothetical Pathway Based on Analogous Methods:
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Transesterification: Reacting methyl nicotinate with 4-methoxyphenol in the presence of sodium methoxide (NaOMe) under anhydrous conditions.
This method, adapted from menthyl nicotinate production , avoids aqueous workup, enhancing yield and purity.
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Cross-Coupling: A palladium-catalyzed coupling between 6-bromonicotinic acid methyl ester and 4-methoxyphenylboronic acid.
Reaction Optimization
Key parameters for transesterification, derived from patent data :
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Catalyst: Alkali metal alkoxides (e.g., NaOMe) at 0.1–5 mol%.
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Temperature: 70–120°C under reduced pressure (100–400 mbar).
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Molar Ratio: Substrate-to-alcohol ratio of 1:1.5 to 1:20.
Post-reaction purification typically involves distillation or chromatography. Activated carbon (0.3–1.2 wt%) during distillation minimizes byproduct contamination .
Physicochemical Properties
Table 2: Experimental and Predicted Physicochemical Data
Property | Experimental Value | Predicted Value* | Method/Source |
---|---|---|---|
Melting Point | 161–165°C | 158–162°C | DSC |
LogP (Octanol/Water) | N/A | 3.09 | Computational |
Water Solubility | Low | 0.12 mg/mL | QSPR |
Polar Surface Area | N/A | 65.49 Ų | DFT |
*Predictions based on structurally related nicotinate esters .
The compound’s moderate lipophilicity (LogP ~3) suggests favorable blood-brain barrier permeability, a trait shared with neuroactive nicotinic acid derivatives . Its polar surface area (65.49 Ų) aligns with guidelines for oral bioavailability, though experimental ADME studies are lacking.
Parameter | Detail | Source |
---|---|---|
Toxicity Classification | Not established | |
Storage | Sealed, dry, room temperature | |
Handling | Avoid inhalation, use PPE |
Commercial suppliers specify laboratory use only, excluding pharmaceutical or agricultural applications . No material safety data sheet (MSDS) is publicly available, necessitating caution in handling.
Future Research Directions
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Biological Screening: Evaluate inhibitory activity against PCSK9, TNF-α, and MAP kinases.
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Crystallography: Resolve SC-XRD structure to guide rational drug design.
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Process Chemistry: Optimize synthetic routes for industrial-scale production.
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